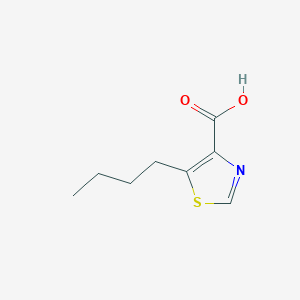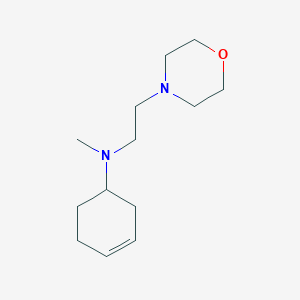![molecular formula C6H11NO B13004166 (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine](/img/structure/B13004166.png)
(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine is a bicyclic compound featuring a unique oxabicyclohexane core. This compound is of significant interest in organic chemistry due to its conformationally restricted structure, which can influence its reactivity and interaction with biological targets .
Vorbereitungsmethoden
The synthesis of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Analyse Chemischer Reaktionen
(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine involves its interaction with specific molecular targets, such as histamine receptors. It acts as a neutral antagonist at the human histamine receptor subtype 3 (hH3R), with significant selectivity over subtype 4 (hH4R) . The compound’s conformationally restricted structure allows it to fit precisely into the receptor binding sites, inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine can be compared with other similar compounds, such as:
(1S,3R,5S,6R)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine: This compound exhibits similar binding affinities but with different selectivity profiles.
(1S,3S,5S,6R)-3-(1H-imidazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine: Another derivative with distinct pharmacological properties.
(1S,3R,5S,6R)-3-(oxazol-5-yl)-2-oxabicyclo[3.1.0]hexan-6-yl)methanamine: This compound has a different heterocyclic substituent, affecting its reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its structure and functional properties.
Eigenschaften
Molekularformel |
C6H11NO |
|---|---|
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
2-oxabicyclo[3.1.0]hexan-6-ylmethanamine |
InChI |
InChI=1S/C6H11NO/c7-3-5-4-1-2-8-6(4)5/h4-6H,1-3,7H2 |
InChI-Schlüssel |
AECSHWNFEPPOOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2C1C2CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


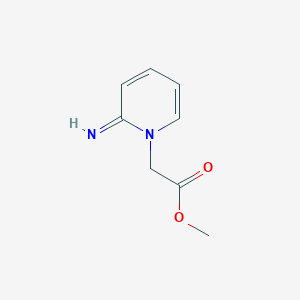
![2-Methyl-2,6-diazaspiro[3.4]octan-5-one](/img/structure/B13004086.png)
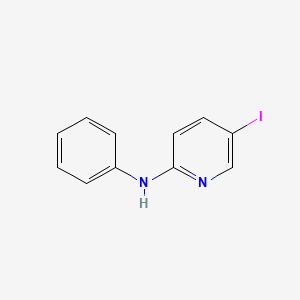

![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13004104.png)

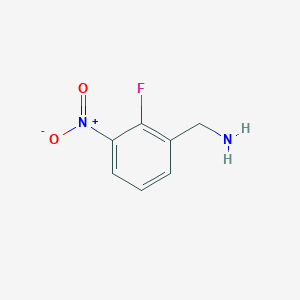
![2-Bromo-7-iodo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13004112.png)


![2-(Pyrazolo[1,5-a]pyridin-2-yloxy)aceticacid](/img/structure/B13004132.png)

